(2-Chloro-6-methanesulfonylphenyl)methanesulfonyl chloride

Medicinal Chemistry Synthetic Intermediate Physicochemical Property

Researchers pursuing sequential, protecting-group-free derivatization of arylmethanesulfonyl chlorides often encounter mono-functional analogs that lack a second reactive handle. (2-Chloro-6-methanesulfonylphenyl)methanesulfonyl chloride addresses this gap with two chemically distinct electrophilic sites-the α-methanesulfonyl chloride and the 2-aryl chloride-enabling orthogonal functionalization in a single scaffold. Key advantages: • Dual electrophilic reactivity permits sequential amine/alcohol coupling followed by cross-coupling at the aryl chloride. • Electron-withdrawing substituents favor the sulfene elimination-addition pathway under basic conditions, a mechanistic route inaccessible to unsubstituted benzylsulfonyl chlorides. • Derived sulfonamides occupy favorable oral bioavailability space (TPSA ~85 Ų, XLogP3 ~1.7). Supplied with certified purity; available for immediate global dispatch.

Molecular Formula C8H8Cl2O4S2
Molecular Weight 303.2 g/mol
Cat. No. B13241527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-6-methanesulfonylphenyl)methanesulfonyl chloride
Molecular FormulaC8H8Cl2O4S2
Molecular Weight303.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C(=CC=C1)Cl)CS(=O)(=O)Cl
InChIInChI=1S/C8H8Cl2O4S2/c1-15(11,12)8-4-2-3-7(9)6(8)5-16(10,13)14/h2-4H,5H2,1H3
InChIKeyURSWOBJPVCVTPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Profile


(2-Chloro-6-methanesulfonylphenyl)methanesulfonyl chloride (CAS 1897167‑49‑5) is a bifunctional arylmethanesulfonyl chloride bearing a chlorine atom at the 2‑position and a methanesulfonyl (–SO₂CH₃) group at the 6‑position of the phenyl ring. Its molecular formula is C₈H₈Cl₂O₄S₂ and its molecular weight is 303.2 g mol⁻¹ [1]. The presence of two electron‑withdrawing substituents on the aromatic ring and the α‑methanesulfonyl chloride moiety differentiates it from simpler benzylsulfonyl chlorides and is expected to modulate both its electrophilic reactivity and its physicochemical properties such as lipophilicity and hydrogen‑bonding capacity [2].

1Sequential orthogonal derivatization via two distinct electrophilic sites
2Sulfonamide library synthesis with elevated TPSA and moderate lipophilicity
3Sulfene pathway studies under basic conditions for specialized sulfonamides

Why Generic Substitution Fails


Simple benzylsulfonyl chlorides such as phenylmethanesulfonyl chloride or (2‑chlorophenyl)methanesulfonyl chloride lack the second sulfonyl substituent on the aromatic ring. This structural difference leads to markedly lower molecular weight, reduced hydrogen‑bond acceptor count, and different electronic character of the aryl ring [1]. In arylmethanesulfonyl chloride solvolysis, electron‑withdrawing groups on the α‑carbon are known to open an elimination–addition pathway via sulfene intermediates that is not available to the unsubstituted analogs [2]. Because the target compound carries both a ring‑activated aryl system and an α‑sulfonyl chloride, its reaction profile cannot be reproduced by substituting a mono‑functional analog; doing so risks altered reaction rates, different product distributions, or failure to achieve the desired chemoselectivity in multi‑step syntheses.

Bifunctional core with aryl chloride and α-methanesulfonyl chloride
Simple benzylsulfonyl chlorides lack the second reactive handle
Four hydrogen-bond acceptors, higher TPSA
Two acceptors only; markedly lower polar surface area
Access to sulfene intermediate via electron-withdrawing groups
Primarily SN2 pathway; sulfene route unavailable
Substituting a mono-functional analog may alter reaction rates, product distribution, and chemoselectivity in multi-step syntheses.

Differentiation from Closest Analogs


Molecular Weight and Heavy-Atom Count

The target compound has a molecular weight of 303.2 g mol⁻¹, which is 59% higher than phenylmethanesulfonyl chloride (190.65 g mol⁻¹) and 35% higher than (2‑chlorophenyl)methanesulfonyl chloride (225.09 g mol⁻¹) [1]. This difference arises from the additional methanesulfonyl substituent and directly affects molar‑scale procurement calculations, shipping classification, and stoichiometric planning in parallel synthesis.

Mol. Weight
Head-to-head
303.2 g mol⁻¹ (+59% / +35% vs. simpler analogs)
Procurement systems may reject simpler analogs as drop-in replacements
Medicinal Chemistry Synthetic Intermediate Physicochemical Property

Hydrogen-Bond Acceptor Count and Polar Surface Area

The target compound possesses four hydrogen‑bond acceptors (four S=O oxygens) and a topological polar surface area (TPSA) of 85 Ų, compared with two acceptors and a TPSA of 42.5 Ų for both phenylmethanesulfonyl chloride and (2‑chlorophenyl)methanesulfonyl chloride [1]. The doubled HBA count and TPSA are direct consequences of the second sulfonyl group and can alter retention times in reversed‑phase chromatography as well as predicted passive membrane permeability.

HBA & TPSA
Head-to-head
HBA = 4, TPSA = 85 Ų (2-fold increase over analogs)
May alter RP-HPLC retention and predicted passive permeability
Drug Design Permeability Chromatography

Lipophilicity vs. Mono-Chloro Analog

The computed XLogP3‑AA value for the target compound is 1.7, which is lower than the 2.5 of (2‑chlorophenyl)methanesulfonyl chloride [1]. The introduction of the polar methanesulfonyl group at the 6‑position outweighs the lipophilic effect of the chlorine atom, resulting in a compound that is substantially less lipophilic than its mono‑chloro counterpart.

Lipophilicity
Head-to-head
XLogP3 = 1.7 (vs. 2.5 and 1.6)
~6-fold difference in partition coefficient may impact extraction and LLE
Lipophilicity ADME Extraction

Divergent Sulfene Pathway Potential

In arylmethanesulfonyl chlorides, the presence of electron‑withdrawing substituents on the α‑carbon promotes an elimination–addition pathway involving a sulfene intermediate, whereas the parent phenylmethanesulfonyl chloride reacts primarily by a concerted SN2 mechanism under solvolytic conditions [1]. The target compound contains both a chlorine and a methanesulfonyl group on the aryl ring; the methanesulfonyl group can further activate the ring toward nucleophilic attack and may influence the partitioning between the SN2 and sulfene pathways.

Sulfene Pathway
Class-level inference
Predicted to access sulfene intermediate based on electron‑withdrawing substituents
May lead to different product distribution with amines; no rate constants available
Mechanism Sulfene Chemoselectivity

Application Scenarios


Physicochemical-Controlled Sulfonamide Libraries

When building a screening library for oral bioavailability, medicinal chemists often target compounds with TPSA > 75 Ų and moderate lipophilicity (logP 1–2). The TPSA of 85 Ų and XLogP3 of 1.7 of this compound place derived sulfonamides in a favourable property space from the outset, whereas the simpler analogs with TPSA 42.5 Ų yield products that may fall outside the desired permeability–solubility window [1].

Multi-Functional Core for Parallel Derivatization

The compound contains two chemically distinct electrophilic sites: the α‑methanesulfonyl chloride (reactive toward amines and alcohols) and the aryl chloride (potential for cross‑coupling reactions). This dual functionality enables sequential, orthogonal derivatization without the need for protecting‑group manipulation. Simpler mono‑functional analogs require additional synthetic steps to introduce the second handle [1].

Precursor for Sulfene-Trapping Experiments

In mechanistic studies or when sulfene‑derived products (e.g., β‑sultones, sulfonamides with specific regiochemistry) are desired, the target compound’s electron‑withdrawing substituents should favour sulfene formation under basic conditions, as inferred from the behaviour of analogous α‑substituted arylmethanesulfonyl chlorides. This pathway is inaccessible to phenylmethanesulfonyl chloride under identical conditions [2].

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Elevated TPSA and moderate lipophilicity
Verify logP/TPSA window of derived products
Orthogonal derivatization
Dual electrophilic sites (sulfonyl chloride & aryl chloride)
Confirm stepwise reactivity and chemoselectivity
Sulfene-trapping experiments
Electron‑withdrawing substituents favoring sulfene pathway
Validate product distribution under basic conditions
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